N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a diverse array of functional groups, including furan, pyrrolidine, tetrahydronaphthalene, and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the pyrrolidine derivative, followed by the introduction of the furan and oxazole moieties. The final step typically involves the coupling of the tetrahydronaphthalene group.
Pyrrolidine Derivative Synthesis: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a cyclic ketone under acidic conditions.
Furan Introduction: The furan ring is often introduced via a Friedel-Crafts acylation reaction, using furan and an acyl chloride in the presence of a Lewis acid catalyst.
Oxazole Formation: The oxazole ring can be formed through a cyclization reaction involving an α-haloketone and an amide.
Coupling with Tetrahydronaphthalene: The final coupling step involves the reaction of the intermediate with a tetrahydronaphthalene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The oxazole ring can be reduced to form an oxazoline derivative.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and a strong base.
Major Products
The major products formed from these reactions include furanone derivatives, oxazoline derivatives, and substituted pyrrolidine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The furan and oxazole rings may play a role in binding to these targets, while the pyrrolidine and tetrahydronaphthalene groups could influence the compound’s overall conformation and stability .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)furan-2-carboxamide: This compound features a furan ring and a pyridine ring, similar to the furan and pyrrolidine rings in the target compound.
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound contains a furan ring and a thiazole ring, analogous to the furan and oxazole rings in the target compound.
Uniqueness
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydronaphthalene group, in particular, sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H27N3O3 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H27N3O3/c28-24(25-16-21(22-8-5-13-29-22)27-11-3-4-12-27)20-15-23(30-26-20)19-10-9-17-6-1-2-7-18(17)14-19/h5,8-10,13-15,21H,1-4,6-7,11-12,16H2,(H,25,28) |
InChI Key |
YSBIRLVICNBQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NCC(C4=CC=CO4)N5CCCC5 |
Origin of Product |
United States |
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